5-fluoro-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}methoxy)pyridine
Description
5-Fluoro-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}methoxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom at position 5 and a methoxy-pyrrolidine-triazolopyridazine moiety at position 2. The trifluoromethyl group contributes to lipophilicity and metabolic stability, while the triazolopyridazine core may facilitate π-π stacking interactions in target binding .
Properties
IUPAC Name |
6-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4N6O/c17-11-1-4-14(21-7-11)27-9-10-5-6-25(8-10)13-3-2-12-22-23-15(16(18,19)20)26(12)24-13/h1-4,7,10H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYOEGBBBVVODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F4N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
5-Fluoro-2-(pyrrolidin-3-yl)pyridine
- Structure : Simpler pyridine-pyrrolidine hybrid lacking the triazolopyridazine and trifluoromethyl groups.
- Molecular Formula : C₉H₁₁FN₂; Mol. Wt. : 166.2 .
- Key Differences : Absence of the [1,2,4]triazolo[4,3-b]pyridazine system reduces steric bulk and electronic complexity, likely diminishing target-binding versatility compared to the target compound.
5-Fluoro-2-(p-tolylmethoxy)pyrimidin-4-amine
- Structure : Pyrimidine-based analogue with a fluoro substituent and aryl-methoxy group.
- Key Differences : Pyrimidine core instead of pyridine; the p-tolylmethoxy group may enhance hydrophobic interactions but lacks the triazolopyridazine’s heterocyclic diversity. Reported as a nucleic acid synthesis inhibitor (fungicidal activity) .
Heterocyclic Systems with Triazolo or Thiazolo Moieties
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (Compound 12)
- Structure : Contains pyrrolothiazolopyrimidine and triazole rings.
- Synthesized via DMF-mediated reactions, contrasting with the target compound’s likely dichloromethane/trifluoroacetic acid-based synthesis .
5-Fluoro-N-(6-methoxy-2-methylpyridin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (Example 53)
- Structure : Shares a triazolo-pyridine scaffold and trifluoromethyl group.
- Key Differences : The tetrahydrotriazolo[4,3-a]pyridine system lacks the pyridazine component, reducing planar aromatic surface area. The benzamide moiety introduces hydrogen-bonding capacity absent in the target compound .
Physicochemical and Functional Comparisons
Research Findings and Implications
- Synthetic Challenges : The target compound’s triazolopyridazine-pyrrolidine linkage requires multi-step cyclization and protecting-group strategies, as seen in analogous syntheses (e.g., tert-butyl carbamate deprotection with trifluoroacetic acid ).
- Bioactivity Trends: Compounds with trifluoromethyl groups (e.g., Example 53, target compound) exhibit enhanced metabolic stability and target affinity compared to non-fluorinated analogs .
- Therapeutic Potential: While pyrimidine-based analogs () show fungicidal activity, the target compound’s triazolopyridazine core aligns more closely with kinase inhibitors, suggesting divergent applications .
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